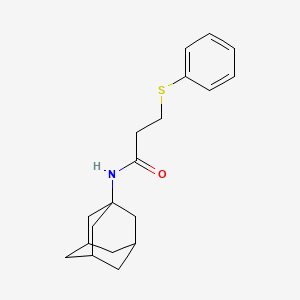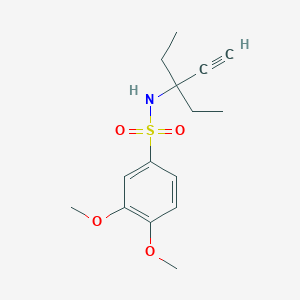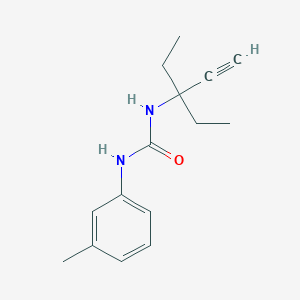![molecular formula C22H27N3O B5365772 N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5365772.png)
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain.
Wirkmechanismus
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have various biochemical and physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain. This can lead to a reduction in anxiety, seizures, and other neurological and psychiatric symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine has several advantages for lab experiments, including its potency and selectivity for GABA transaminase. It is also easy to synthesize and purify, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is that it can have off-target effects on other enzymes and neurotransmitters, which can complicate its use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine. One area of interest is its potential use in treating addiction to drugs such as cocaine and methamphetamine. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, research is needed to better understand the role of GABA in various neurological and psychiatric disorders, and how compounds such as this compound can be used to treat these conditions.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It works by inhibiting the enzyme GABA transaminase, which increases the levels of GABA in the brain. While this compound has several advantages for lab experiments, further research is needed to determine its potential use in humans and to develop more potent and selective inhibitors of GABA transaminase.
Synthesemethoden
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including pyridine, piperidine, and cyclopropane. The final product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have beneficial effects on conditions such as epilepsy, anxiety, and depression. This compound has also been studied for its potential use in treating addiction to drugs such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
[6-(cyclopropylamino)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(19-8-11-21(23-16-19)24-20-9-10-20)25-14-12-18(13-15-25)7-6-17-4-2-1-3-5-17/h1-5,8,11,16,18,20H,6-7,9-10,12-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHLLBWXYAOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C(=O)N3CCC(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5365691.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)
![2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5365724.png)
![ethyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5365734.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5365761.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B5365789.png)
![N-(3-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide](/img/structure/B5365796.png)
![2-isopropyl-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5365804.png)